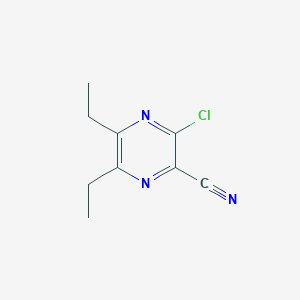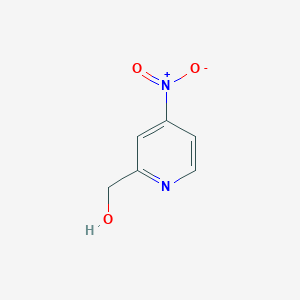
(4-Nitropyridin-2-yl)méthanol
Vue d'ensemble
Description
“(4-Nitropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as “2-(Hydroxymethyl)-4-nitropyridine”, “(4-Nitro-pyridin-2-yl)-methanol”, and "(4-nitro-2-pyridinyl)methanol" .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular weight of “(4-Nitropyridin-2-yl)methanol” is 154.12 g/mol . The IUPAC name for this compound is “(4-nitropyridin-2-yl)methanol” and its InChIKey is HFSUHEWRFBAVHH-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CN=C(C=C1N+[O-])CO .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 154.03784206 g/mol . The topological polar surface area of the compound is 78.9 Ų .Applications De Recherche Scientifique
Synthèse de l'inhibiteur de DNA–PK AZD7648
(4-Nitropyridin-2-yl)méthanol est utilisé dans la synthèse de l'inhibiteur de DNA–PK AZD7648 . Cet inhibiteur est actuellement en phase I/IIa d'essais cliniques pour le traitement des tumeurs solides avancées et des sarcomes des tissus mous chez l'adulte . La synthèse implique une série d'étapes, y compris la préparation de l'intermédiaire (E)-N-hydroxy-N’-(4-méthyl-5-nitropyridin-2-yl)formimidamide à partir de la 4-méthyl-5-nitropyridine-2-amine disponible dans le commerce .
Synthèse en continu
Le composé est également utilisé dans une synthèse en continu en deux étapes . Cette méthodologie minimise l'accumulation du produit de nitration hautement énergétique et potentiellement explosif, permettant une mise à l'échelle sûre de la 4-nitropyridine sans sous-produit de 2-nitropyridine . En utilisant une extraction continue à l'étape de nitration et en appliquant des conditions optimisées, un débit de 0,716 kg de produit 4-nitropyridine par jour à partir de N-oxyde de pyridine avec un rendement de 83% et une haute sélectivité dans un système à écoulement continu a été obtenu .
Préparation de dérivés de pyridine
La 4-nitropyridine, qui peut être synthétisée à partir du this compound, est une excellente matière de départ pour la préparation de dérivés de pyridine . Ces dérivés sont d'importants intermédiaires de synthèse pour de nouveaux pesticides et médicaments .
Synthèse de bases de Schiff
This compound peut être utilisé dans la synthèse de bases de Schiff . Les bases de Schiff sont des composés qui contiennent un groupe fonctionnel qui est une double liaison carbone-azote avec l'atome d'azote connecté à un groupe aryle ou alkyle, mais pas à l'hydrogène. Elles ont une large gamme d'applications, y compris l'utilisation comme catalyseurs, pigments et inhibiteurs de corrosion.
Études de structure cristalline
<a data-citationid="8b0770e8-df2c-b239-3fb9-970f2ffe1554-30-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11696-024-0
Orientations Futures
The synthesis of substituted pyridines with diverse functional groups is an important area of research . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of such a method could provide a privileged pyridine scaffold containing biologically relevant molecules .
Mécanisme D'action
Target of Action
Nitropyridine derivatives are known to be key intermediates in medicinal products .
Mode of Action
Nitropyridines are known to undergo various reactions, including electrophilic aromatic substitution . .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridine derivatives have been used in the synthesis of potential antitumor agents .
Action Environment
The synthesis of nitropyridines has been optimized using continuous flow methodology to minimize the accumulation of highly energetic and potentially explosive nitration products .
Propriétés
IUPAC Name |
(4-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUHEWRFBAVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563699 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98197-88-7 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


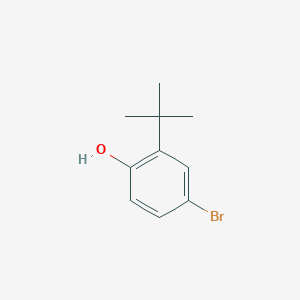

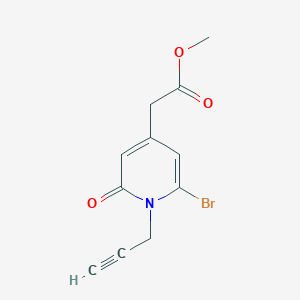
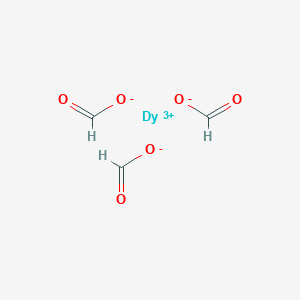
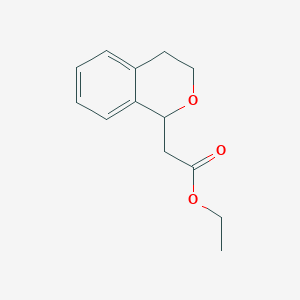
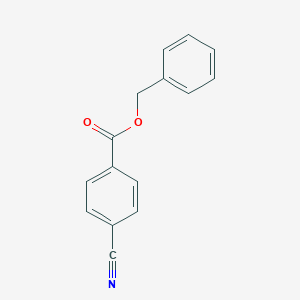
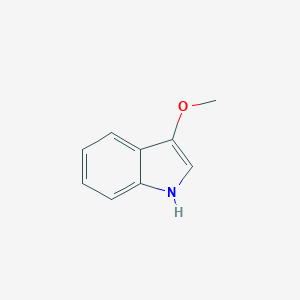

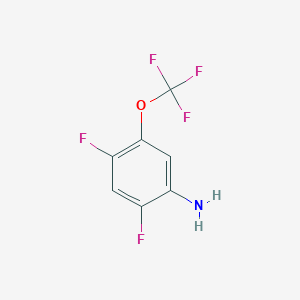
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)

